molecular formula C9H7Cl2NO B3331265 3-Methyl-5,6-dichlorooxindole CAS No. 801300-14-1

3-Methyl-5,6-dichlorooxindole

Cat. No.: B3331265
CAS No.: 801300-14-1
M. Wt: 216.06 g/mol
InChI Key: AQHNRXLUOYEGIO-UHFFFAOYSA-N
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Description

3-Methyl-5,6-dichlorooxindole is a derivative of oxindole, a significant heterocyclic compound. This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions and a methyl group at the 3rd position on the oxindole ring. Oxindoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

3-Methyl-5,6-dichlorooxindole has several scientific research applications:

Future Directions

Indole derivatives, including 3-Methyl-5,6-dichlorooxindole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5,6-dichlorooxindole typically involves the halogenation of oxindole derivatives. One common method is the chlorination of 5,6-dichlorooxindole, followed by methylation at the 3rd position. The reaction conditions often include the use of chlorinating agents such as N-chlorosuccinimide or t-butyl hypochlorite, and methylating agents like methyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5,6-dichlorooxindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: N-chlorosuccinimide or t-butyl hypochlorite.

    Methylation: Methyl iodide in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted oxindoles, which can be further utilized in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6-dichlorooxindole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    5,6-Dichlorooxindole: Lacks the methyl group at the 3rd position.

    3-Methylindole: Lacks the chlorine atoms at the 5th and 6th positions.

    5-Chlorooxindole: Contains only one chlorine atom at the 5th position.

Uniqueness: 3-Methyl-5,6-dichlorooxindole is unique due to the combined presence of two chlorine atoms and a methyl group, which significantly influences its chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

IUPAC Name

5,6-dichloro-3-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c1-4-5-2-6(10)7(11)3-8(5)12-9(4)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHNRXLUOYEGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2NC1=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-5,6-dichlorooxindole
Reactant of Route 5
3-Methyl-5,6-dichlorooxindole
Reactant of Route 6
3-Methyl-5,6-dichlorooxindole

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